(S)-2-(2,6-Dichlorobenzamido)succinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO5/c12-5-2-1-3-6(13)9(5)10(17)14-7(11(18)19)4-8(15)16/h1-3,7H,4H2,(H,14,17)(H,15,16)(H,18,19)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVRKMRZOCMUKI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N[C@@H](CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Assignment of S 2 2,6 Dichlorobenzamido Succinic Acid
Systematic IUPAC and Common Nomenclatures of the Succinic Acid Derivative
The compound with the common name (S)-2-(2,6-Dichlorobenzamido)succinic acid is a derivative of succinic acid, a simple dicarboxylic acid. The systematic name for succinic acid, according to the International Union of Pure and Applied Chemistry (IUPAC), is butanedioic acid. qmul.ac.uknih.govwikipedia.org This name is derived from the four-carbon chain ("butane") with two carboxylic acid groups ("-dioic acid").
Following IUPAC nomenclature rules for derivatives, the systematic name for this compound is (2S)-2-[(2,6-dichlorobenzoyl)amino]butanedioic acid . Let's break down this systematic name:
Butanedioic acid : This is the parent chain, indicating a four-carbon dicarboxylic acid. wikipedia.org
2- : This locant indicates that the substituent is attached to the second carbon atom of the butanedioic acid chain.
[(2,6-dichlorobenzoyl)amino] : This part describes the substituent group attached to the second carbon.
amino : This indicates a nitrogen atom is attached to the parent chain.
(2,6-dichlorobenzoyl) : This describes the group attached to the amino group. "Benzoyl" refers to a benzene (B151609) ring attached to a carbonyl group (C=O). "2,6-dichloro" specifies that two chlorine atoms are attached to the benzene ring at positions 2 and 6.
(2S) : This is the stereochemical descriptor, specifying the absolute configuration at the chiral center, which is the second carbon atom. The 'S' designation comes from the Latin word sinister, meaning left. pressbooks.pub
A common nomenclature practice for substituted amino acids is to name them as derivatives of the parent amino acid. In this case, the succinic acid derivative can be considered a modified form of aspartic acid, which is 2-aminobutanedioic acid. Therefore, another acceptable common name is N-(2,6-Dichlorobenzoyl)-L-aspartic acid . bldpharm.com The "L-" designation is a common convention in amino acid nomenclature that, in this case, corresponds to the (S)-configuration. wikipedia.org
Table 1: Nomenclature of this compound
| Type | Name |
| Systematic IUPAC Name | (2S)-2-[(2,6-dichlorobenzoyl)amino]butanedioic acid |
| Common Name | This compound |
| Other Common Name | N-(2,6-Dichlorobenzoyl)-L-aspartic acid |
| CAS Number | 1786734-56-2 |
| Molecular Formula | C₁₁H₉Cl₂NO₅ |
| Molecular Weight | 306.10 g/mol |
Elucidation and Confirmation of the (S)-Configuration via Advanced Chiral Analysis
The assignment of the (S)-configuration to the chiral center at the second carbon is crucial for defining the compound's stereochemistry. This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.ukpressbooks.pubnumberanalytics.comresearchgate.net For the chiral carbon in this compound, the four attached groups are prioritized as follows:
The amino group substituted with the 2,6-dichlorobenzoyl group.
The carboxylic acid group at position 1.
The methylene (B1212753) carboxylic acid group (-CH₂-COOH).
The hydrogen atom.
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, leading to the (S) designation. pressbooks.pub
Experimentally, the stereochemical configuration is confirmed using advanced chiral analysis techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and powerful method for separating enantiomers. Alternatively, derivatization with a chiral derivatizing agent (CDA) can be employed, which converts the enantiomers into diastereomers that can be separated on a standard achiral column. nih.gov
For N-acyl-aspartic acid derivatives like the title compound, chiral derivatization followed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide definitive structural and stereochemical information. nih.govresearchgate.net For instance, derivatizing the carboxylic acid groups to form esters or amides with a chiral alcohol or amine of known configuration allows for the separation and identification of the (S) and (R) enantiomers.
Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by synthesizing diastereomeric derivatives. These methods can induce chemical shift differences between the enantiomers, allowing for their distinction and the confirmation of the (S)-configuration.
Table 2: Advanced Chiral Analysis Techniques
| Technique | Principle | Application to this compound |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct separation of (S) and (R) enantiomers for purity assessment. |
| Chiral Derivatization with LC-MS/GC-MS | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA), followed by separation and detection. | Confirmation of the (S)-configuration and quantification. |
| NMR with Chiral Shift Reagents | Induction of chemical shift differences between enantiomers in the presence of a chiral lanthanide complex. | Non-destructive determination of enantiomeric purity and confirmation of stereochemistry. |
Exploration of Synonyms and Related Structural Analogues in Scholarly Literature
In scientific literature and chemical databases, a single compound can be referred to by various names and identifiers. For this compound, several synonyms and related structural analogues are found.
A common synonym is N-(2,6-DiCl-Bz)-Asp-OH , which is an abbreviated form of N-(2,6-Dichlorobenzoyl)-L-aspartic acid. bldpharm.com PubChem lists a very similar compound, (2S)-2-[(2,6-dichlorophenyl)formamido]butanedioic acid (CID 113226107), where the substituent is a "formamido" group instead of a "benzamido" group, indicating a subtle but important structural difference. nih.gov
Structural analogues often involve variations in the substituent on the amino group or modifications to the succinic acid backbone. For example, replacing the 2,6-dichlorobenzoyl group with other substituted benzoyl groups or different acyl groups would result in a series of related compounds. Other analogues could involve changes to the succinic acid moiety, such as esterification of one or both carboxylic acid groups.
Some examples of related N-substituted L-aspartic acid derivatives found in chemical databases include:
N-Acetyl-L-aspartic acid : Here, the substituent on the amino group is a simple acetyl group. sigmaaldrich.com
N-(2,4-Dinitrophenyl)-L-aspartic acid : This analogue has a dinitrophenyl group attached to the nitrogen. sigmaaldrich.com
L-Tyrosyl-L-tyrosyl-L-aspartic acid : This is a peptide where two tyrosine residues are attached to the N-terminus of aspartic acid. epa.gov
These analogues are important in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their impact on biological activity.
Table 3: Synonyms and Closely Related Analogues
| Compound | Relationship to this compound |
| N-(2,6-Dichlorobenzoyl)-L-aspartic acid | Synonym |
| N-(2,6-DiCl-Bz)-Asp-OH | Abbreviated Synonym |
| (2S)-2-[(2,6-dichlorophenyl)formamido]butanedioic acid | Close structural analogue (formamido vs. benzamido) |
| N-Acetyl-L-aspartic acid | Analogue with a different N-acyl group |
| N-(2,4-Dinitrophenyl)-L-aspartic acid | Analogue with a different N-substituent |
Historical Context and Evolution of Nomenclature for Substituted Succinic Acids
The naming of organic compounds has evolved significantly over time, moving from trivial names based on the source of the compound to a highly systematic nomenclature system governed by IUPAC. Succinic acid itself derives its name from the Latin word succinum, meaning amber, from which it was first obtained by distillation. wikipedia.org
In the early days of organic chemistry, derivatives of succinic acid were often named in a non-systematic way. The development of a systematic approach began in the late 19th and early 20th centuries, with the establishment of the Geneva nomenclature, which laid the groundwork for the current IUPAC system. nih.gov
The introduction of stereochemistry added another layer of complexity to nomenclature. The development of the D/L system for sugars and amino acids was an early attempt to describe the relative configuration of chiral molecules. wikipedia.org However, this system had limitations as it could not be applied to all chiral compounds.
A major breakthrough was the development of the Cahn-Ingold-Prelog (CIP) priority rules in the mid-20th century, which provided an unambiguous method for assigning the absolute configuration (R or S) to any stereocenter. numberanalytics.comresearchgate.net This system is now an integral part of IUPAC nomenclature. qmul.ac.ukiupac.org
The nomenclature of substituted succinic acids has followed this general evolution. Initially, they would have been named as derivatives of "succinic acid." With the advent of systematic nomenclature, the parent acid became "butanedioic acid." The incorporation of locants to specify the position of substituents and the use of stereochemical descriptors like (S) and (R) have allowed for the precise and unambiguous naming of complex molecules like this compound.
The historical development reflects the increasing sophistication of organic chemistry and the need for a universal language to describe complex molecular structures with complete stereochemical detail.
Synthetic Methodologies for S 2 2,6 Dichlorobenzamido Succinic Acid and Its Precursors
Strategies for Amide Bond Formation via Coupling Reactions
The formation of the amide linkage in (S)-2-(2,6-dichlorobenzamido)succinic acid is a critical step in its synthesis. The most direct and widely applicable method for this transformation is the acylation of the amino group of a suitable L-aspartic acid derivative with 2,6-dichlorobenzoyl chloride.
A common and effective method for this type of acylation is the Schotten-Baumann reaction . nih.govwikipedia.orgbyjus.comlscollege.ac.inorganic-chemistry.org This reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous alkaline solution. wikipedia.orglscollege.ac.in The base, often sodium hydroxide (B78521), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. byjus.com The use of an aqueous base is a key feature of the Schotten-Baumann conditions. organic-chemistry.org
The general mechanism involves the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the acyl chloride. For the synthesis of N-acyl amino acids, this method has been widely employed. ijirset.com However, the steric hindrance posed by the two chlorine atoms in the ortho positions of the benzoyl chloride can reduce the reactivity of the acyl chloride, potentially requiring more forcing conditions or alternative coupling strategies. researchgate.net
Alternative to the direct use of the acyl chloride under Schotten-Baumann conditions, various coupling reagents can be employed to facilitate the amide bond formation. Reagents such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HATU, HBTU) are commonly used in peptide synthesis and can be effective for coupling sterically hindered substrates. ucl.ac.uk These reagents activate the carboxylic acid (2,6-dichlorobenzoic acid in this case) to form a highly reactive intermediate that is then readily attacked by the amine. Another approach involves the in situ generation of reactive phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine to activate the carboxylic acid. nih.gov
Catalytic methods for amide bond formation are also gaining prominence due to their efficiency and reduced waste generation. ucl.ac.ukmerckmillipore.comresearchgate.net Boronic acid catalysts, for instance, have been shown to promote the direct amidation of carboxylic acids and amines. merckmillipore.com While less common for sterically hindered substrates, the development of more active catalysts could provide a greener alternative to traditional methods.
| Method | Key Reagents/Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| Schotten-Baumann Reaction | 2,6-Dichlorobenzoyl chloride, aqueous base (e.g., NaOH), organic solvent | Well-established, uses readily available reagents | Steric hindrance from the 2,6-dichloro substituent may slow the reaction |
| Coupling Reagents | 2,6-Dichlorobenzoic acid, coupling agent (e.g., DCC, HATU), amine | Effective for hindered substrates, mild reaction conditions | Stoichiometric amounts of coupling reagents generate byproducts |
| Catalytic Amidation | 2,6-Dichlorobenzoic acid, amine, catalyst (e.g., boronic acid) | Atom economical, reduced waste | Catalyst may be sensitive to functional groups or steric hindrance |
Enantioselective Synthesis Approaches for Chiral Succinic Acid Scaffolds
The synthesis of this compound relies on a chiral pool approach, where the desired stereochemistry is sourced from an enantiomerically pure starting material. In this case, the chiral succinic acid scaffold is directly derived from L-aspartic acid, which possesses the required (S)-configuration at the C2 position. Therefore, the primary synthesis does not involve an enantioselective step to create this chiral center.
However, it is relevant to mention general methodologies for the enantioselective synthesis of chiral succinic acid derivatives, as these could be applied to the synthesis of analogues or if L-aspartic acid were not the chosen starting material. One such approach is the biocatalytic enantioselective synthesis of N-substituted aspartic acids using enzymes like aspartate ammonia lyase, which can catalyze the addition of various nucleophiles to fumarate (B1241708) with high enantioselectivity. iris-biotech.de
Utilization of L-Aspartic Acid as a Chiral Starting Material in Convergent Synthesis
The use of L-aspartic acid as the starting material is a prime example of a chiral pool synthesis . This strategy leverages the natural abundance of enantiomerically pure compounds, such as amino acids, to efficiently construct complex chiral molecules. L-aspartic acid provides the succinic acid backbone with the correct stereochemistry at the alpha-carbon, significantly simplifying the synthetic route by avoiding the need for chiral resolutions or asymmetric synthesis.
A critical consideration when using L-aspartic acid is the presence of two carboxylic acid groups in addition to the amino group. To achieve selective acylation at the amino group, it is often necessary to employ protecting group strategies . The carboxylic acid groups can be protected as esters, for example, to prevent them from reacting with the acylating agent or coupling reagents.
However, a common side reaction in peptide synthesis involving aspartic acid is the formation of aspartimide . iris-biotech.denih.govresearchgate.net This occurs through the cyclization of the aspartyl residue, particularly under basic conditions used for deprotection in solid-phase peptide synthesis (SPPS). iris-biotech.de While the synthesis of this compound may not involve SPPS, the potential for this side reaction should be considered, especially if harsh basic conditions are used. The use of bulky ester protecting groups for the side-chain carboxylic acid can help to minimize aspartimide formation. iris-biotech.denih.govresearchgate.net
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity
Optimizing the reaction conditions for the coupling of 2,6-dichlorobenzoyl chloride with an L-aspartic acid derivative is crucial for maximizing the yield and purity of the final product. For a Schotten-Baumann type reaction, key parameters to optimize include:
Base: The type and concentration of the base (e.g., NaOH, KOH, or an organic base like pyridine) can influence the reaction rate and the extent of side reactions. byjus.com
Temperature: While many Schotten-Baumann reactions proceed at room temperature, gentle heating may be required to overcome the steric hindrance of the 2,6-dichlorobenzoyl chloride.
Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete reaction of the limiting reagent and to minimize the formation of byproducts.
In the case of using coupling reagents, optimization would involve screening different reagents to find one that is effective for the sterically hindered substrates. The choice of solvent is also critical, with dipolar aprotic solvents like DMF or NMP being common, though their use is being scrutinized due to toxicity concerns. ucl.ac.uk
For catalytic amide bond formation, the selection of the catalyst is paramount. Different catalysts will exhibit varying levels of activity towards sterically demanding substrates. Optimization would involve screening a range of catalysts and adjusting the catalyst loading, temperature, and reaction time to achieve the desired conversion and selectivity.
| Parameter | Considerations for Optimization |
|---|---|
| Base (for Schotten-Baumann) | Type (inorganic vs. organic), concentration, and rate of addition. |
| Solvent | Solubility of reactants, compatibility with reaction conditions, and potential for side reactions. |
| Temperature | Balancing reaction rate with potential for side reactions and degradation. |
| Coupling Reagent/Catalyst | Reactivity towards sterically hindered substrates, cost, and ease of removal of byproducts. |
Isolation and Purification Techniques for Multi-Chiral Center Organic Compounds
The isolation and purification of this compound from the reaction mixture is essential to obtain a product of high purity. Standard techniques such as extraction, crystallization, and chromatography are typically employed.
Given the acidic nature of the product due to the two carboxylic acid groups, extraction with a suitable basic solution followed by acidification and re-extraction into an organic solvent can be an effective initial purification step. Crystallization from an appropriate solvent system can then be used to obtain the product in a highly pure form.
As the starting material, L-aspartic acid, is chiral, the primary product should be the (S)-enantiomer. However, if any racemization occurs during the reaction, a method for separating the enantiomers would be necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers of amino acids and their derivatives. scas.co.jpsigmaaldrich.comchiraltech.comphenomenex.comchromatographytoday.com Various chiral stationary phases (CSPs) are available that can effectively resolve enantiomeric mixtures. sigmaaldrich.comchromatographytoday.com
Total Synthesis and Semisynthesis Approaches for Analogues
The synthetic route established for this compound can be readily adapted for the preparation of a variety of analogues.
Semisynthesis approaches can be used to create analogues by starting with the core (S)-2-aminosuccinic acid (L-aspartic acid) scaffold and coupling it with different acyl chlorides or carboxylic acids. This allows for the systematic investigation of the structure-activity relationship of the acyl portion of the molecule. For example, analogues with different substitution patterns on the phenyl ring or with entirely different aromatic or aliphatic acyl groups could be synthesized. nih.govresearchgate.netresearchgate.net
Total synthesis would be required for analogues with modifications to the succinic acid backbone. For instance, if analogues with different stereochemistry or with substituents on the succinic acid chain are desired, a de novo synthesis would be necessary, potentially employing enantioselective methods to establish the desired stereocenters.
Advanced Spectroscopic and Structural Characterization of S 2 2,6 Dichlorobenzamido Succinic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For (S)-2-(2,6-dichlorobenzamido)succinic acid (C₁₁H₉Cl₂NO₅), the expected monoisotopic mass can be calculated with high precision.
Expected HRMS Data: The theoretical exact mass of the neutral molecule is calculated to be 304.9755 Da. In a typical HRMS experiment, the molecule would be ionized, most commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
[M+H]⁺ (Positive Ion Mode): The expected m/z value would be approximately 305.9828.
[M-H]⁻ (Negative Ion Mode): The expected m/z value would be approximately 303.9682.
The distinctive isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M, M+2, and M+4 peak distribution in the mass spectrum, providing a clear signature for the presence of two chlorine atoms.
A hypothetical data table for the expected HRMS results is presented below.
| Ion | Calculated m/z |
| [C₁₁H₉³⁵Cl₂NO₅+H]⁺ | 305.9828 |
| [C₁₁H₉³⁵Cl³⁷ClNO₅+H]⁺ | 307.9798 |
| [C₁₁H₉³⁷Cl₂NO₅+H]⁺ | 309.9769 |
| [C₁₁H₉³⁵Cl₂NO₅-H]⁻ | 303.9682 |
| [C₁₁H₉³⁵Cl³⁷ClNO₅-H]⁻ | 305.9653 |
| [C₁₁H₉³⁷Cl₂NO₅-H]⁻ | 307.9623 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Purity Assessment
NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule and confirming its stereochemistry.
The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the succinic acid moiety and the dichlorobenzamido group. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl, amide, and chloro groups.
Predicted ¹H NMR Chemical Shifts:
Aromatic Protons (C₆H₃Cl₂): The three protons on the dichlorophenyl ring would likely appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The specific pattern would depend on the coupling constants between the protons.
Methine Proton (CH-N): The proton on the chiral carbon (C2 of the succinic acid) would be a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift is expected to be downfield (δ 4.5-5.0 ppm) due to the deshielding effects of the adjacent amide and carboxylic acid groups.
Methylene Protons (CH₂): The two diastereotopic protons of the methylene group (C3 of the succinic acid) would appear as two distinct multiplets, likely in the range of δ 2.8-3.2 ppm.
Amide Proton (NH): The amide proton would likely appear as a doublet in the region of δ 8.5-9.5 ppm, coupled to the methine proton.
Carboxylic Acid Protons (COOH): The two carboxylic acid protons are expected to be broad singlets at a very downfield chemical shift (δ 10-13 ppm), and their signals may be subject to exchange with residual water in the solvent.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
Carbonyl Carbons (C=O): The two carboxylic acid carbonyls and the amide carbonyl would resonate at the most downfield positions, typically in the range of δ 165-175 ppm.
Aromatic Carbons (C₆H₃Cl₂): The six aromatic carbons would appear in the δ 125-140 ppm region. The carbons bearing the chlorine atoms would be significantly deshielded.
Methine Carbon (CH-N): The chiral carbon atom would be expected around δ 50-55 ppm.
Methylene Carbon (CH₂): The methylene carbon would likely appear in the range of δ 35-40 ppm.
To definitively assign the proton and carbon signals and to confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, for example, confirming the coupling between the methine proton and the adjacent methylene and amide protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry and the conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expected Vibrational Frequencies:
O-H Stretching (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H groups of the carboxylic acid dimers.
N-H Stretching (Amide): A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide.
C=O Stretching (Carbonyls): Strong absorption bands would be observed in the region of 1650-1750 cm⁻¹. The amide carbonyl (Amide I band) would typically appear around 1650-1680 cm⁻¹, while the carboxylic acid carbonyls would be expected around 1700-1730 cm⁻¹.
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.
C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, would be characteristic of the C-Cl bonds.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Confirmation
As this compound is a chiral molecule, CD and ORD spectroscopy would be instrumental in confirming its absolute configuration. These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively, by a chiral sample.
The chromophores in the molecule, namely the aromatic ring and the carbonyl groups of the amide and carboxylic acids, would give rise to characteristic Cotton effects in the CD and ORD spectra. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center. By comparing the experimentally obtained spectra with those of structurally related compounds of known absolute configuration or with theoretical predictions from quantum chemical calculations, the (S)-configuration of the chiral center could be definitively confirmed.
Computational and Theoretical Investigations of S 2 2,6 Dichlorobenzamido Succinic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in predicting the molecular properties of (S)-2-(2,6-dichlorobenzamido)succinic acid. These calculations provide data on various descriptors that are crucial for understanding the molecule's potential behavior in a biological or chemical system.
A number of key molecular properties have been calculated for this compound, as summarized in the table below. chemscene.com The topological polar surface area (TPSA), a measure of the surface area of polar atoms, is 103.7 Ų. chemscene.comscielo.org.co This value is significant in predicting the molecule's ability to permeate biological membranes. scielo.org.co The LogP value, which represents the logarithm of the partition coefficient between octanol (B41247) and water, is calculated to be 1.6511, indicating its relative hydrophobicity. chemscene.com The molecule has 5 rotatable bonds, which suggests a degree of conformational flexibility. chemscene.com
Table 1: Calculated Molecular Properties of this compound
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 103.7 Ų |
| LogP | 1.6511 |
| Number of Rotatable Bonds | 5 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 3 |
| Molecular Weight | 306.10 g/mol |
| Molecular Formula | C₁₁H₉Cl₂NO₅ |
Data sourced from ChemScene. chemscene.com
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org While specific calculations for this compound are not published, it can be hypothesized that the electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring would influence the energy levels of the frontier orbitals.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions. The EPS map displays regions of negative electrostatic potential (typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.
For this compound, an EPS map would likely show negative potential around the oxygen atoms of the carboxylic acid and amide groups, as well as the chlorine atoms, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the carboxylic acid and amide groups would exhibit positive potential, marking them as hydrogen bond donors. This information is critical for predicting how the molecule might interact with biological targets such as enzymes or receptors.
Conformational Analysis and Energy Landscape Mapping
The presence of five rotatable bonds in this compound suggests that it can adopt multiple conformations. chemscene.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface as a function of the rotation of these bonds, an energy landscape can be generated.
A detailed conformational analysis of the parent molecule, succinic acid, has shown that it exists in both twisted (gauche) and planar (anti) conformations, with the twisted form being slightly lower in energy. researchgate.net For this compound, the addition of the bulky and polar 2,6-dichlorobenzamido group would significantly complicate this landscape. The analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This process would identify the low-energy, stable conformations of the molecule, which are the most likely to be populated at a given temperature. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. researchgate.net An MD simulation would model the movement of each atom in this compound and the surrounding solvent molecules over time, governed by the principles of classical mechanics.
By performing MD simulations in an aqueous environment, one could observe how the molecule interacts with water molecules, including the formation and breaking of hydrogen bonds. This would provide insights into its solubility and the stability of its different conformations in solution. For instance, a study on the dissolution of succinic acid in ethanol (B145695) using MD simulations revealed that molecules at the crystal's edge tend to dissolve faster. researchgate.net A similar study on the target compound could elucidate its dissolution behavior and how it might behave in a biological medium. Furthermore, MD simulations can be used to explore the flexibility of the molecule and the transitions between different conformational states, providing a dynamic picture of its behavior.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be invaluable in interpreting experimental spectra and confirming the structure of a synthesized compound.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org The calculated shifts, after appropriate scaling, can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. Similarly, the vibrational frequencies of the molecule can be calculated and compared to an experimental IR spectrum. rsc.org While predicted spectra for this compound are not publicly available, experimental IR and NMR data for related compounds such as 2,6-dichlorobenzoic acid and succinic acid exist and could serve as a reference. nih.govnist.gov For example, the IR spectrum of 2,6-dichlorobenzoic acid shows characteristic peaks for the carboxylic acid group. nih.gov A computational prediction for this compound would be expected to show these, in addition to peaks corresponding to the amide and succinic acid moieties. The validation of predicted spectra with experimental data provides a powerful confirmation of the molecule's structure and the accuracy of the computational model.
Chemical Reactivity and Transformations of the Dichlorobenzamido Succinic Acid Scaffold
Reactions Involving the Carboxylic Acid Functionalities
The dicarboxylic acid motif of (S)-2-(2,6-dichlorobenzamido)succinic acid is a prime site for chemical modification, influencing properties such as acidity, solubility, and potential for further elaboration into more complex structures.
Esterification Reactions for Modifying Acidity and Solubility
The acidity and aqueous solubility of this compound can be readily modulated through esterification of one or both of its carboxylic acid groups. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding mono- or di-esters.
The choice of alcohol for esterification can significantly impact the lipophilicity of the resulting derivative. The conversion of the carboxylic acid groups to esters neutralizes their acidic character and can substantially increase solubility in organic solvents, a crucial factor for subsequent synthetic steps or for applications where transport across biological membranes is desired.
| Reactant | Reagent | Product | Purpose |
| This compound | Methanol, H+ | (S)-methyl 2-(2,6-dichlorobenzamido)succinate | Increase lipophilicity, modify solubility |
| This compound | Ethanol, H+ | (S)-ethyl 2-(2,6-dichlorobenzamido)succinate | Increase lipophilicity, modify solubility |
Amidation Reactions for Peptide Mimetic Synthesis
The carboxylic acid groups of this compound serve as handles for the construction of peptide mimetics. Through standard peptide coupling protocols, either one or both carboxylic acid functionalities can be converted to amide bonds by reaction with amines. This allows for the incorporation of this scaffold into peptide chains or the attachment of various amine-containing molecules.
Commonly used coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions. scielo.org.mx The choice of the amine component allows for the introduction of diverse chemical functionalities, making this a powerful strategy for generating libraries of compounds for biological screening. The resulting structures can mimic the spatial arrangement of natural dipeptides, with the dichlorobenzamido group potentially influencing the conformational preferences of the molecule.
| Coupling Reagent | Additive | Amine | Product | Application |
| DCC | HOBt | Amino acid ester | Dipeptide mimetic | Drug discovery |
| EDC | NHS | Bioactive amine | Conjugate molecule | Targeted delivery |
This table illustrates the general approach to amidation for peptide mimetic synthesis, drawing on established peptide coupling methodologies. scielo.org.mx
Anhydride (B1165640) Formation and Subsequent Ring-Opening Reactions
Intramolecular dehydration of the dicarboxylic acid can lead to the formation of a cyclic anhydride. This transformation is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or acetyl chloride. For N-acyl-L-aspartic acids, evidence suggests the formation of internal anhydrides rather than oxazolones under these conditions. medchemexpress.com The resulting (S)-2-(2,6-dichlorobenzamido)succinic anhydride is a reactive intermediate that can readily undergo ring-opening reactions with various nucleophiles.
Reaction of the anhydride with water will regenerate the parent dicarboxylic acid. However, reaction with alcohols, amines, or other nucleophiles will result in the regioselective formation of a mono-ester or mono-amide, respectively, at one of the carbonyl groups of the former anhydride. This provides a strategic advantage for selectively modifying one of the carboxylic acid groups while leaving the other intact for subsequent transformations.
Reactions at the Amide Linkage
The amide bond in this compound, while generally stable, can undergo specific chemical transformations, including hydrolysis and reactions at the amide nitrogen.
Hydrolysis Kinetics and Mechanism
The hydrolysis of the amide linkage in this compound, which would yield 2,6-dichlorobenzoic acid and (S)-2-aminosuccinic acid (L-aspartic acid), can occur under both acidic and basic conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents.
| Condition | Products | Influencing Factors |
| Acidic (e.g., aq. HCl, heat) | 2,6-Dichlorobenzoic acid, L-Aspartic acid | pH, temperature, steric hindrance |
| Basic (e.g., aq. NaOH, heat) | 2,6-Dichlorobenzoate, L-Aspartate | pH, temperature, steric hindrance |
This table outlines the general products and influencing factors of amide hydrolysis.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation of the secondary amide nitrogen in this compound is generally challenging due to the decreased nucleophilicity of the amide nitrogen and the significant steric hindrance imposed by the adjacent 2,6-dichlorophenyl group and the succinic acid backbone. While methods for N-alkylation of amides exist, they often require strong bases and reactive alkylating agents, which may not be compatible with the other functional groups in the molecule. nih.gov
N-acylation at the amide nitrogen is also a difficult transformation. However, under certain conditions, it may be possible to introduce a second acyl group. The strategy of N-terminal capping of peptides with various acyl groups is a known method to enhance their proteolytic stability. nih.gov For instance, acetylation of the N-terminal amine of a peptide can be achieved using acetic anhydride. cem.de While this applies to a free amine, analogous reactions at an existing amide nitrogen are less common and would require specific activating conditions.
Modifications of the Dichlorophenyl Moiety
The 2,6-dichlorophenyl group is a key structural feature, but its modification presents specific challenges and opportunities due to the electronic and steric effects of the two chlorine atoms.
The dichlorophenyl ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The two chlorine atoms are ortho, para-directing groups, but they are also strongly deactivating due to their inductive electron-withdrawing effect. This, combined with the deactivating nature of the benzamido group, renders the aromatic ring electron-poor and thus highly resistant to attack by electrophiles.
Furthermore, the positions ortho and para to the benzamido group (C3, C4, and C5) are sterically hindered. The C3 and C5 positions are flanked by chlorine atoms, and the C4 position is sterically shielded. Consequently, forcing conditions, such as high temperatures and the use of potent Lewis acid catalysts, would be necessary to achieve any substitution, likely resulting in low yields and a mixture of products. Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are generally not viable synthetic routes for modifying this particular scaffold.
A more effective strategy for modifying the dichlorophenyl moiety involves transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use in these reactions increasingly feasible. libretexts.orgwikipedia.orgyoutube.com These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. For unreactive aryl chlorides like the 2,6-dichlorophenyl group, specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are required to facilitate the challenging oxidative addition step. chemscene.com
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.orgwikipedia.org The intramolecular Heck reaction is particularly efficient for forming cyclic structures. libretexts.org The reaction generally exhibits high trans selectivity. organic-chemistry.org The development of highly active catalysts, such as palladacycles and those with NHC ligands, has expanded the scope of the Heck reaction to include less reactive aryl chlorides. organic-chemistry.orgresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org The products are arylalkynes, which are valuable intermediates in organic synthesis. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. libretexts.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the coupling of aryl chlorides the most challenging. wikipedia.org However, the use of advanced catalyst systems, for instance, those based on palladium and bis-(tert-butyl)aminomethylphosphane, can effectively catalyze the copper-free Sonogashira reaction of aryl chlorides. libretexts.org
The table below summarizes potential cross-coupling reactions for modifying the dichlorophenyl moiety.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), often with specialized ligands (e.g., Buchwald ligands) | Biaryl or Aryl-alkene |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine ligand (e.g., PPh₃) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N, Piperidine) | Arylalkyne |
Cyclization Reactions and Formation of Diverse Heterocyclic Derivatives
The succinic acid portion of the molecule, along with the adjacent amide group, provides a versatile platform for constructing a variety of heterocyclic rings through intramolecular cyclization reactions. The two carboxylic acid functionalities and the amide nitrogen can act as internal nucleophiles and electrophiles under different conditions.
One of the most direct cyclization pathways involves the formation of a five-membered succinimide (B58015) ring. This can be achieved by treating this compound with a dehydrating agent or by heating. The reaction proceeds via intramolecular condensation between the amide nitrogen and one of the carboxylic acid groups, with the elimination of a water molecule. researchgate.netnih.gov The use of activating agents like diphenylphosphorylazide (DPPA) can facilitate this type of cyclization. researchgate.net
Furthermore, the dicarboxylic acid nature of the succinic acid moiety allows for the formation of other heterocyclic systems. For instance, N-acyl-α-amino acids can be precursors to oxazolones (azlactones) and other related heterocycles. nih.gov Reaction with dehydrating agents like phosphoryl trichloride (B1173362) could lead to the formation of 1,3-oxazole derivatives. nih.gov Additionally, more complex cyclizations involving external reagents are possible. For example, reaction with hydrazines could potentially lead to the formation of pyridazinone derivatives. The specific heterocyclic product formed depends heavily on the reaction conditions and any additional reagents used. ekb.egfrontiersin.org
The table below outlines potential cyclization reactions starting from the title compound.
| Reaction Type | Conditions/Reagents | Resulting Heterocycle |
| Intramolecular Amidation | Heat, Dehydrating Agent (e.g., Ac₂O) | (S)-1-(2,6-Dichlorobenzoyl)pyrrolidine-2,5-dione (Succinimide derivative) |
| Intramolecular Cyclocondensation | Dehydrating Agent (e.g., POCl₃) | Oxazole or Oxazinone derivatives |
| Condensation with Hydrazine | Hydrazine (H₂N-NH₂) | Pyridazinedione derivative |
Reductions and Oxidations Affecting the Succinic Acid Moiety
The succinic acid moiety can undergo both reduction and oxidation reactions, leading to derivatives with modified functional groups and oxidation states.
Reductions: The two carboxylic acid groups are susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both carboxylic acids to their corresponding primary alcohols, yielding (S)-2-(2,6-dichlorobenzamido)butane-1,4-diol. youtube.com Milder or more selective reducing agents could potentially allow for the reduction of one carboxylic acid group while leaving the other intact, although achieving high selectivity can be challenging. For instance, borane (B79455) (BH₃) complexes are often used for the selective reduction of carboxylic acids. The amide group is generally stable to borane but can be reduced by LiAlH₄ under forcing conditions. Less reactive hydride reagents, like sodium borohydride (B1222165) (NaBH₄), are typically not strong enough to reduce carboxylic acids or esters but can reduce more reactive derivatives like acid halides. youtube.com
Oxidations: The succinic acid backbone is in a relatively high oxidation state. However, oxidation to introduce unsaturation is a plausible transformation. Analogous to the biochemical oxidation of succinate (B1194679) to fumarate (B1241708) by the enzyme succinate dehydrogenase in the Krebs cycle, a chemical dehydrogenation could yield the corresponding this compound derivative containing a carbon-carbon double bond, namely a fumaric acid derivative. nih.govwikipedia.org This would require a suitable oxidizing agent, such as selenium dioxide (SeO₂) or other reagents known for α,β-dehydrogenation of carboxylic acids. Further oxidation leading to cleavage of the carbon-carbon backbone is also possible under harsh oxidative conditions (e.g., with strong oxidizing agents like potassium permanganate (B83412) or ozone), but such reactions would likely be non-selective and lead to degradation of the molecule. chemicalbook.com
Applications of S 2 2,6 Dichlorobenzamido Succinic Acid in Advanced Organic Synthesis
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The inherent chirality of (S)-2-(2,6-Dichlorobenzamido)succinic acid makes it a candidate for investigation as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. Similarly, chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction. mdpi.comnih.gov
While there is extensive research on various chiral ligands, including those based on amino acids and other chiral scaffolds, specific studies detailing the application of this compound in this context are not readily found in the current body of scientific literature. The presence of two carboxylic acid groups and an amide linkage provides potential coordination sites for metal centers, a key feature for a chiral ligand. chemscene.com The steric bulk provided by the 2,6-dichlorobenzamido group could, in principle, influence the enantioselectivity of a catalytic process. mdpi.com However, without experimental data, its efficacy and potential applications remain hypothetical.
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules and Fine Chemicals
Key intermediates are molecules that serve as crucial building blocks in the synthesis of more complex target molecules, such as pharmaceuticals or other fine chemicals. nih.gov The structure of this compound, which combines a chiral amino acid derivative with a substituted aromatic ring, suggests its potential as a precursor for more elaborate molecules. The carboxylic acid groups can be chemically modified through reactions such as esterification or amidation, while the aromatic ring could potentially undergo further substitution reactions. chemscene.com
A search of the scientific literature does not reveal specific examples of complex molecules or fine chemicals that are synthesized using this compound as a key intermediate. While related compounds like 2-(2,6-dichlorophenyl)succinic acid have been noted as precursors in pharmaceutical chemistry , similar detailed synthetic routes originating from this compound are not documented.
Precursor in the Development of Novel Bio-based Polymers and Advanced Materials (focus on chemical transformations, not material properties)
Bio-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. nicl.itunits.it Succinic acid itself is a well-known bio-based monomer used in the synthesis of polymers like poly(butylene succinate) (PBS). nicl.itmdpi.com The dicarboxylic acid nature of this compound makes it theoretically suitable for polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. fraunhofer.de
The incorporation of the 2,6-dichlorobenzamido side group into a polymer backbone could impart specific properties. The chemical transformations to achieve this would likely involve standard polymerization techniques. However, there is no specific information in the reviewed literature describing the use of this compound as a monomer for the synthesis of novel bio-based polymers or advanced materials. The focus of current research in bio-based polymers appears to be on simpler, more readily available monomers. nicl.itunits.itcnr.it
Building Block for Multifunctional Scaffolds and Combinatorial Library Design
Multifunctional scaffolds are core molecular structures to which various functional groups can be attached, often used in drug discovery and materials science. mdpi.com Amino acids are frequently used as hubs for creating such scaffolds due to their inherent trifunctionality (amine, carboxylic acid, and side chain). mdpi.com this compound possesses multiple functional groups: two carboxylic acids and an amide-linked dichlorophenyl group. chemscene.com These groups could be selectively modified to attach different moieties, making it a potential, albeit complex, building block for combinatorial libraries. Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules for screening for biological activity or other properties. nih.gov
Despite these theoretical possibilities, the scientific literature does not provide specific examples of this compound being used as a building block for the design of multifunctional scaffolds or in the synthesis of combinatorial libraries. The design of such libraries often relies on well-established and versatile building blocks with predictable reactivity, and it appears this specific compound has not been widely adopted for this purpose.
Molecular Recognition and Binding Studies Theoretical and Design Perspectives
Computational Investigations of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)
As of this writing, specific computational studies published in peer-reviewed literature focusing exclusively on the interaction of (S)-2-(2,6-Dichlorobenzamido)succinic acid with biological macromolecules have not been identified. However, the structural characteristics of the molecule allow for a theoretical exploration of its potential interactions. The compound possesses several key features that are of interest in computational chemistry: two carboxylic acid groups, an amide linkage, and a dichlorinated phenyl ring. These features provide a basis for hydrogen bonding, hydrophobic interactions, and halogen bonding.
Ligand-Protein Docking Studies for Binding Mode Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. While no specific docking studies for this compound are publicly available, a hypothetical docking study would focus on several key interaction points:
Hydrogen Bonding: The two carboxylic acid moieties and the amide group can act as both hydrogen bond donors and acceptors. These would likely form strong, directional interactions with polar amino acid residues (e.g., Arginine, Lysine, Aspartate, Glutamate (B1630785), Serine, Threonine) in a protein's binding pocket.
Hydrophobic and Aromatic Interactions: The 2,6-dichlorophenyl ring provides a significant hydrophobic surface that could interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine through van der Waals forces and pi-stacking interactions.
Halogen Bonding: The two chlorine atoms on the phenyl ring can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized for its role in ligand-receptor binding.
The chirality of the succinic acid backbone at the C2 position (the (S)-configuration) would be critical in determining the precise three-dimensional arrangement of these interacting groups, leading to stereospecific recognition by a chiral binding site.
Free Energy Perturbation (FEP) and Quantitative Structure-Activity Relationship (QSAR) Studies (purely theoretical/computational)
Free Energy Perturbation (FEP) and Quantitative Structure-Activity Relationship (QSAR) studies are more advanced computational methods that build upon initial docking predictions.
FEP: This method could be used to calculate the relative binding affinities of a series of analogues of this compound with high accuracy. For example, FEP could computationally predict how replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) or changing their position on the phenyl ring would impact the binding free energy to a hypothetical target protein.
QSAR: A QSAR study would aim to build a mathematical model correlating the chemical features of a series of related compounds with their biological activity. For this compound and its hypothetical analogues, a QSAR model would analyze descriptors such as those listed in the table below to predict activity. Key variables would include lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. The model could help in designing new molecules with potentially enhanced or more specific activity.
Table 1: Computed Physicochemical Properties of this compound This data is based on computational models and may vary from experimental values.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | |
| Molecular Weight | 306.10 g/mol | |
| Topological Polar Surface Area (TPSA) | 103.7 Ų | |
| LogP | 1.6511 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 5 |
Role in Supramolecular Assemblies, Host-Guest Chemistry, and Co-crystallization Research
The functional groups within this compound make it a prime candidate for forming ordered, multi-component structures known as supramolecular assemblies. The carboxylic acid groups are particularly effective at forming robust hydrogen-bonded networks.
While direct research on this specific compound is lacking, studies on related molecules provide insight. For instance, succinic acid itself is a well-known "coformer" used in co-crystallization to improve the physicochemical properties of active pharmaceutical ingredients. Co-crystallization relies on the formation of predictable hydrogen bond patterns between the drug and the coformer.
Furthermore, research into the polymorphism of structurally similar compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid has highlighted the role of flexible conformations and different intermolecular interactions in forming various crystal structures, including co-crystal salts. This suggests that this compound likely possesses the ability to form diverse solid-state structures, potentially with other molecules (guests) in host-guest chemistry, through methods like solvent evaporation or grinding techniques. The interplay of hydrogen bonding from the acid/amide groups and halogen bonding from the dichlorophenyl moiety could lead to complex and unique crystalline architectures.
Theoretical Models for Modulating Biological Pathways through Molecular Interaction
In the absence of experimental data, theoretical models can be proposed for how this compound might modulate biological pathways.
Enzyme Inhibition: The succinic acid portion of the molecule is structurally similar to succinate (B1194679), a key intermediate in the citric acid (TCA) cycle and electron transport chain. This structural mimicry suggests a hypothesis where the compound could act as a competitive inhibitor of enzymes that bind succinate, such as succinate dehydrogenase (Complex II). The 2,6-dichlorobenzamido group would occupy a neighboring binding pocket, potentially increasing affinity and specificity compared to succinate alone.
Receptor Antagonism/Agonism: Many receptors bind endogenous ligands that contain carboxylic acid groups (e.g., glutamate receptors). It is plausible that this compound could interact with such receptors. The dichlorophenyl group would provide significant additional contact points, potentially modulating the receptor's activity. The specific (S)-stereochemistry would be critical for defining whether the interaction is agonistic or antagonistic.
These models are purely speculative and would require extensive experimental validation, starting with screening the compound against a panel of enzymes and receptors to identify a primary biological target. Subsequent computational studies, such as those described in section 7.1, could then be employed to refine and understand the molecular basis of this interaction.
Synthesis and Characterization of Derivatives and Analogues of S 2 2,6 Dichlorobenzamido Succinic Acid
Synthesis of Ester, Amide, and Salt Derivatives for Enhanced Chemical Diversity
The presence of two carboxylic acid groups and an amide functionality in (S)-2-(2,6-Dichlorobenzamido)succinic acid allows for the straightforward synthesis of a wide range of ester, amide, and salt derivatives. These derivatives are synthesized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity.
Ester Derivatives:
Esterification of one or both carboxylic acid groups can be achieved through standard methods, such as Fischer-Speier esterification with an alcohol in the presence of a catalytic amount of strong acid, or by reaction with an alkyl halide in the presence of a base. For instance, the synthesis of the dimethyl ester would involve reacting the parent acid with methanol (B129727) and a catalyst like sulfuric acid. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby systematically altering the properties of the resulting ester.
Amide Derivatives:
The carboxylic acid groups can be converted into amides by reaction with a primary or secondary amine using a coupling agent. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is effective even for coupling with electron-deficient amines. nih.gov The reaction of this compound with a variety of amines can generate a library of amide derivatives with diverse substituents. For example, coupling with amino acid esters can produce peptide-like molecules. derpharmachemica.com
Salt Derivatives:
As a dicarboxylic acid, this compound readily forms salts with inorganic or organic bases. Treatment with one or two equivalents of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, will yield the corresponding monosodium or disodium (B8443419) salt. google.com These salt derivatives generally exhibit increased aqueous solubility compared to the parent acid.
Table 1: Examples of Synthesized Ester, Amide, and Salt Derivatives
| Derivative Type | Reagents and Conditions | Representative Product |
|---|---|---|
| Ester | Methanol, H₂SO₄ (catalytic), reflux | (S)-dimethyl 2-(2,6-dichlorobenzamido)succinate |
| Amide | Benzylamine, EDC, HOBt, DIPEA, CH₂Cl₂ | (S)-N-benzyl-2-(2,6-dichlorobenzamido)succinamide |
| Salt | NaOH (2 eq.), H₂O | Disodium (S)-2-(2,6-dichlorobenzamido)succinate |
Preparation of Cyclic Anhydrides and Imides, including Optically Active Forms
The 1,4-dicarboxylic acid structure of this compound is amenable to intramolecular cyclization to form a five-membered cyclic anhydride (B1165640). This anhydride is a key intermediate for the synthesis of other derivatives, particularly imides.
Cyclic Anhydride Formation:
The cyclic anhydride can be prepared by treating the diacid with a dehydrating agent, such as acetyl chloride or thionyl chloride. wikipedia.orgorgsyn.org Thermal dehydration is also a viable method. wikipedia.org The reaction proceeds via an intramolecular nucleophilic acyl substitution, where one carboxylic acid group attacks the activated form of the other, eliminating water. Given that the starting material is optically active, the resulting (S)-2-(2,6-Dichlorobenzamido)succinic anhydride retains the stereochemistry at the chiral center.
Synthesis of Imides:
The prepared cyclic anhydride can be readily converted to a variety of N-substituted imides by reaction with primary amines or ammonia. ncert.nic.in This two-step, one-pot synthesis involves the initial formation of the anhydride followed by the addition of an amine. The amine opens the anhydride ring to form an amic acid intermediate, which then cyclizes upon heating to form the imide. The use of chiral amines in this reaction would lead to the formation of diastereomeric imides.
Table 2: Synthesis of Cyclic Derivatives
| Derivative Type | Synthetic Route | Representative Product |
|---|---|---|
| Cyclic Anhydride | This compound + Acetyl Chloride, heat | (S)-2-(2,6-Dichlorobenzamido)succinic anhydride |
| Cyclic Imide | (S)-2-(2,6-Dichlorobenzamido)succinic anhydride + Aniline, heat | (S)-N-phenyl-2-(2,6-dichlorobenzamido)succinimide |
| Optically Active Imide | (S)-2-(2,6-Dichlorobenzamido)succinic anhydride + (R)-α-phenylethylamine, heat | (S)-N-((R)-1-phenylethyl)-2-(2,6-dichlorobenzamido)succinimide |
Structural Modifications of the Dichlorophenyl Ring and Aspartic Acid Moiety for Structure-Reactivity Relationship (SRR) Studies
Structure-reactivity relationship (SRR) studies involve systematically modifying different parts of a molecule to understand how these changes affect its chemical properties and reactivity. For this compound, key areas for modification are the dichlorophenyl ring and the aspartic acid backbone.
Modifications of the Dichlorophenyl Ring:
Modifications of the Aspartic Acid Moiety:
The aspartic acid portion of the molecule can also be modified. For instance, the carboxylic acid groups can be replaced with other acidic functional groups like phosphonic acids or tetrazoles. The length of the side chain can be extended or shortened by using analogues of aspartic acid, such as glutamic acid or α-aminomalonic acid. These modifications would alter the spacing and acidity of the acidic groups, which could have a significant impact on the molecule's ability to chelate metal ions or interact with biological targets.
Table 3: Proposed Analogues for Structure-Reactivity Relationship Studies
| Modification Site | Type of Modification | Example Analogue | Expected Impact on Reactivity |
|---|---|---|---|
| Dichlorophenyl Ring | Change in substituent position | (S)-2-(2,4-Dichlorobenzamido)succinic acid | Altered electronic and steric effects |
| Dichlorophenyl Ring | Change in substituent identity | (S)-2-(2,6-Dimethylbenzamido)succinic acid | Modified lipophilicity and hydrogen bonding potential |
| Aspartic Acid Moiety | Chain extension | (S)-2-(2,6-Dichlorobenzamido)glutaric acid | Different spatial arrangement of carboxylic groups |
| Aspartic Acid Moiety | Replacement of carboxylic acid | (S)-4-amino-4-(2,6-dichlorobenzamido)-3-phosphonobutanoic acid | Altered acidity and chelating properties |
Design and Synthesis of Enantiomeric and Diastereomeric Analogues for Comparative Chemical Analysis
The stereochemistry of this compound is a critical feature that can be systematically varied to produce its enantiomer and diastereomers. The synthesis and analysis of these stereoisomers are essential for a comprehensive understanding of the molecule's properties.
Synthesis of the Enantiomer:
The enantiomer, (R)-2-(2,6-Dichlorobenzamido)succinic acid, can be synthesized starting from D-aspartic acid instead of L-aspartic acid, following the same synthetic route. Alternatively, enzymatic resolution methods could be employed. For example, stereoselective hydrolysis of a racemic diester of 2-(2,6-dichlorobenzamido)succinic acid using an esterase could yield the (S)-acid and the unreacted (R)-ester, which can then be hydrolyzed to the (R)-acid. google.com
Synthesis of Diastereomers:
If an additional chiral center is introduced into the molecule, diastereomers can be formed. For example, if the aspartic acid moiety is replaced with a threonine or isoleucine analogue that has two chiral centers, reaction with 2,6-dichlorobenzoyl chloride would produce a mixture of diastereomers. These diastereomers would have different physical properties (e.g., melting point, solubility, spectroscopic characteristics) and could be separated by techniques such as fractional crystallization or chromatography.
Comparative analysis of the enantiomers and diastereomers provides valuable information on how the three-dimensional arrangement of the functional groups influences the molecule's properties and interactions.
Table 4: Stereoisomeric Analogues and Methods of Preparation
| Stereoisomer Type | Starting Materials | Synthetic Strategy | Representative Product |
|---|---|---|---|
| Enantiomer | D-Aspartic acid, 2,6-Dichlorobenzoyl chloride | Acylation of D-aspartic acid | (R)-2-(2,6-Dichlorobenzamido)succinic acid |
| Diastereomer | (2S,3R)-3-Methylaspartic acid, 2,6-Dichlorobenzoyl chloride | Acylation of a diastereomerically pure amino acid | (2S,3R)-2-(2,6-Dichlorobenzamido)-3-methylsuccinic acid |
| Diastereomer Mixture | Racemic 2-amino-3-phenylsuccinic acid, 2,6-Dichlorobenzoyl chloride | Acylation of a racemic amino acid with multiple chiral centers | Mixture of four diastereomers of 2-(2,6-dichlorobenzamido)-3-phenylsuccinic acid |
Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Analysis
The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques that employ a chiral environment are therefore essential for determining enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. veeprho.com This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For N-acyl amino acids like (S)-2-(2,6-Dichlorobenzamido)succinic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for direct analysis without derivatization. sigmaaldrich.com These phases are versatile, operating in reversed-phase, polar ionic, and polar organic modes, and can effectively resolve the enantiomers of polar, ionizable compounds. sigmaaldrich.comsigmaaldrich.com
A typical HPLC method would involve injecting a solution of the compound onto a column like the Astec CHIROBIOTIC T. The differential interaction of the (S)- and (R)-enantiomers with the teicoplanin selector results in their separation, allowing for the quantification of the undesired (R)-enantiomer as a chiral impurity. sigmaaldrich.com The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of polar carboxylic acid and amide functional groups. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com A common two-step derivatization process involves:
Esterification: The two carboxylic acid groups are converted to esters (e.g., methyl or propyl esters) by reacting with an alcohol under acidic conditions. nih.gov
Acylation/Silylation: The amide nitrogen is typically stable, but if necessary, further derivatization could be performed.
Once derivatized, the enantiomers are separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val. nih.govnih.gov The separated, derivatized enantiomers are then detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural confirmation. nih.gov
Capillary Electrophoresis (CE) and Other Advanced Separation Techniques for Resolution and Quantification
Capillary Electrophoresis (CE) has emerged as a powerful and highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and minimal consumption of sample and reagents. chromatographyonline.comcmu.edu In CE, enantiomeric resolution is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). chromatographyonline.com The enantiomers form transient, diastereomeric complexes with the CS, which have different electrophoretic mobilities, thus enabling their separation.
For an acidic analyte like this compound, modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are highly effective chiral selectors. nih.gov The analysis is typically performed in a fused-silica capillary under a high voltage. The choice of BGE pH is crucial as it determines the ionization state of the analyte's carboxylic acid groups and influences the interaction with the chiral selector. Another approach is chiral ligand-exchange CE, where a metal ion and a chiral ligand are added to the BGE to form diastereomeric ternary complexes with the enantiomers. chromatographyonline.com
Potentiometric Titration and Spectrophotometric Methods for Quantitative Analysis
Potentiometric Titration
Potentiometric titration is a robust and accurate method for determining the total purity of this compound. As a dicarboxylic acid, the compound can be titrated with a standardized strong base, such as sodium hydroxide (B78521). jmaterenvironsci.com The titration is monitored by a pH electrode, and the resulting titration curve will typically show two inflection points corresponding to the sequential neutralization of the two carboxylic acid protons.
Spectrophotometric Methods
The presence of the 2,6-dichlorobenzamido group provides an intrinsic chromophore, allowing for the quantitative analysis of the compound by UV-Visible spectrophotometry. The aromatic ring and the amide group absorb UV radiation at a characteristic wavelength (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
For a quantitative assay, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple, rapid, and non-destructive but, like potentiometric titration, it is achiral and cannot distinguish between enantiomers.
Quality Control and Validation Protocols for Research-Grade Compounds
To ensure that the analytical methods used for the characterization of research-grade this compound are reliable and fit for purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eu Validation demonstrates that an analytical procedure is suitable for its intended use. nih.gov For a chiral compound, this involves validating both the achiral assay (e.g., titration or spectrophotometry) for purity and the chiral method (e.g., HPLC or CE) for enantiomeric excess. ich.org
The key validation parameters include:
Specificity/Selectivity: The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components, most importantly, the ability of a chiral method to resolve the (S)- and (R)-enantiomers from each other and from any impurities. europa.eu
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. For enantiomeric purity, this is often assessed by recovery studies of the undesired enantiomer spiked into the main enantiomer.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling the level of the unwanted enantiomer as an impurity. veeprho.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Future Perspectives and Emerging Research Avenues for S 2 2,6 Dichlorobenzamido Succinic Acid
Exploration of Novel and Sustainable Synthetic Routes, including Biocatalytic Approaches
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For (S)-2-(2,6-Dichlorobenzamido)succinic acid, future research is anticipated to move beyond traditional synthetic pathways, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.
A particularly promising avenue is the exploration of biocatalytic approaches . Enzymes, with their high stereo- and regioselectivity, offer a powerful tool for the synthesis of chiral compounds. biosynth.com Research in this area could focus on identifying or engineering enzymes, such as amidases or acylases, that can selectively catalyze the formation of the amide bond between 2,6-dichlorobenzoyl precursors and a succinic acid derivative. The use of whole-cell biocatalysts, which can eliminate the need for costly enzyme purification, also presents a viable strategy. nih.gov The production of succinic acid itself through microbial fermentation is a well-established green process, and integrating this with an enzymatic or microbial step for the amidation could lead to a fully bio-based production route. researchgate.netnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (Enzymatic) | High stereoselectivity, mild reaction conditions, reduced waste. biosynth.com | Identification and engineering of specific amidases/acylases. |
| Biocatalysis (Whole-Cell) | Cost-effective (no enzyme purification), potential for integrated processes. nih.gov | Screening of microbial strains, metabolic engineering to enhance yield. |
| Flow Chemistry | Improved safety and control, potential for scalability and automation. beilstein-journals.org | Development of continuous flow reactors for the key reaction steps. |
Design and Engineering of Advanced Materials Based on the Dichlorobenzamido Succinic Acid Scaffold
The bifunctional nature of this compound, with its two carboxylic acid groups, makes it an excellent candidate for the construction of advanced materials such as metal-organic frameworks (MOFs), coordination polymers, and functional polymers.
Future research will likely focus on utilizing this scaffold to create materials with tailored properties. For instance, the dichlorophenyl group can engage in specific interactions, such as halogen bonding, which can be exploited in the design of crystalline materials with unique topologies and functionalities. The chirality of the molecule can be transferred to the resulting material, leading to chiral MOFs with potential applications in enantioselective separations or asymmetric catalysis.
| Material Type | Potential Application | Key Design Considerations |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. | Choice of metal nodes, control of framework topology. |
| Coordination Polymers | Luminescence, magnetism, conductivity. | Exploitation of halogen bonding and other non-covalent interactions. |
| Functional Polymers | Biodegradable plastics, drug delivery systems. | Polymerization with suitable co-monomers to control properties. |
Computational Design of Functionalized Derivatives for Highly Specific Molecular Interactions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, computational methods can be employed to design novel derivatives with enhanced properties and specific functionalities.
By using techniques such as molecular docking and quantum mechanics calculations, researchers can predict how modifications to the core structure will affect its binding to biological targets or its self-assembly into materials. For example, the dichlorophenyl ring can be further functionalized to modulate its electronic properties and steric profile, thereby fine-tuning its interactions with a specific protein binding pocket. Similarly, the succinic acid backbone can be extended or modified to alter the spacing and orientation of the carboxylic acid groups for optimal coordination with metal ions in MOF synthesis.
| Computational Technique | Objective | Example Application |
| Molecular Docking | Predict binding affinity and mode to a biological target. | Design of enzyme inhibitors or receptor modulators. |
| Quantum Mechanics | Calculate electronic properties and reaction energies. | Predict reactivity and guide synthesis of new derivatives. |
| Molecular Dynamics | Simulate the behavior of the molecule and its assemblies over time. | Understand the formation and stability of coordination polymers. |
Integration into Automated Synthesis and High-Throughput Screening Platforms for Accelerated Chemical Discovery
The acceleration of the discovery and optimization of new molecules is a major goal in chemical research. Automated synthesis platforms, often coupled with high-throughput screening (HTS), provide a powerful means to achieve this. beilstein-journals.orgnih.gov
Future efforts in this area will likely involve the development of automated synthetic routes to this compound and its derivatives. mdpi.com This could involve the use of robotic systems to perform reactions in parallel, allowing for the rapid generation of a library of related compounds. These libraries can then be subjected to HTS to identify molecules with desired biological activities or material properties. For instance, a library of derivatives could be screened for their ability to inhibit a particular enzyme or to form porous materials. nih.gov
| Platform | Function | Benefit for Research |
| Automated Synthesis | Rapid and parallel synthesis of compound libraries. beilstein-journals.org | Accelerated exploration of structure-activity relationships. |
| High-Throughput Screening (HTS) | Rapidly test large numbers of compounds for a specific property. nih.gov | Efficient identification of lead compounds for further development. |
Mechanistic Studies of its Role in Complex Chemical Transformations
A deeper understanding of the mechanistic role of this compound in chemical reactions is crucial for its effective utilization. While it is known as a building block, its potential to act as a catalyst or to influence the mechanism of complex transformations remains largely unexplored.
Future research could investigate its ability to act as an organocatalyst, where the combination of the carboxylic acid groups and the chiral center could enable it to catalyze certain reactions enantioselectively. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to elucidate the reaction pathways and the role of the molecule in these processes. The insights gained from such studies will not only expand the utility of this compound but also contribute to the fundamental understanding of chemical reactivity.
Q & A
Q. How can researchers structurally characterize (S)-2-(2,6-Dichlorobenzamido)succinic acid using spectroscopic and computational methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D-NMR) to resolve stereochemistry and substituent positions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Computational tools like density functional theory (DFT) can predict physicochemical properties (e.g., logP = 1.98, PSA = 74.6 Ų) and validate experimental data . Pair these with X-ray crystallography for absolute configuration determination.
Q. What experimental designs are recommended for optimizing the synthesis of succinic acid derivatives like this compound?
- Methodological Answer : Use factorial designs (e.g., Plackett-Burman or central composite design) to screen critical parameters (temperature, catalyst loading, pH). For example, a Plackett-Burman design with eight variables can identify key factors influencing yield, followed by response surface methodology (RSM) for optimization . Monitor reaction kinetics via HPLC or in situ spectroscopy to track intermediate formation and purity.
Q. How can researchers detect and quantify this compound in complex biological matrices?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., -succinic acid) for precision. Sample preparation should include solid-phase extraction (SPE) to reduce matrix interference. Validate the method using spike-recovery experiments and calibration curves with limits of detection (LOD) ≤ 0.1 µM .
Advanced Research Questions
Q. How does this compound influence metabolic flux in the tricarboxylic acid (TCA) cycle, and how can this be experimentally validated?
- Methodological Answer : Use -isotopic tracer analysis in cell cultures or tissue models to track carbon flux. Pair this with extracellular flux analyzers to measure real-time oxygen consumption (OCR) and extracellular acidification (ECAR). Computational modeling (e.g., flux balance analysis) can predict perturbations in succinate dehydrogenase (SDH) activity or ATP yield . Validate findings via CRISPR-Cas9 knockout models of key enzymes like SDH or OXCT1 .
Q. What kinetic modeling approaches are suitable for studying the catalytic synthesis of succinic acid derivatives?
- Methodological Answer : Develop a reaction network model incorporating rate equations for each step (e.g., oxidation, isomerization). For example, in furfural oxidation to succinic acid, derive rate constants () and activation energies () from time-course data using nonlinear regression. Validate the model via statistical metrics (e.g., R², AIC) and sensitivity analysis. Tools like MATLAB or Python’s SciPy optimize parameter estimation .
Q. How can researchers resolve contradictions in reported roles of succinic acid derivatives in disease pathways (e.g., tumorigenesis vs. metabolic regulation)?
- Methodological Answer : Perform multi-omics integration (transcriptomics, metabolomics) to contextualize succinic acid’s role. For instance, in cancer models, correlate succinate accumulation with HIF-1α stabilization (via LC-MS/MS) and RNA-seq data for hypoxia-related genes. Use genetic silencing (siRNA/shRNA) to isolate specific pathways (e.g., OXCT1-mediated succinylation) and validate via Western blot .
Q. What methodologies are recommended for studying the environmental biodegradation of chlorinated succinic acid derivatives?
- Methodological Answer : Conduct enrichment cultures with soil or wastewater microbiomes under aerobic/anaerobic conditions. Monitor degradation via GC-MS or -NMR and identify metabolites (e.g., dechlorinated intermediates). Metagenomic sequencing (16S rRNA) can reveal keystone degraders (e.g., Comamonas spp.), while proteomics links catabolic enzymes to degradation pathways .
Data Presentation and Validation
- Key Tables for Reference :
- Table : Plackett-Burman design matrix for succinic acid synthesis optimization (critical factors: pH, temperature, substrate concentration) .
- Table : Kinetic parameters (, ) for furfural oxidation to succinic acid, derived from Arrhenius plots .
- Table : Isotopic labeling results (-enrichment in TCA intermediates) under varying treatment conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
